[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride
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Overview
Description
Scientific Research Applications
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) highlights the use of a similar triazolylmethanol compound as a highly active catalyst in the Huisgen 1,3-dipolar cycloaddition reactions. The ligand forms a stable complex with CuCl, facilitating these cycloadditions efficiently under water or neat conditions, with low catalyst loadings and short reaction times at room temperature, demonstrating compatibility with free amino groups. This work underscores the potential of triazolylmethanol derivatives in catalyzing important organic transformations (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) have synthesized new pyridine derivatives, including triazolylmethanol structures, to evaluate their in vitro antimicrobial activity. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating the potential of triazolylmethanol derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Corrosion Inhibition
Research by Bentiss et al. (2009) on a structurally related 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid medium. The compound achieved up to 98% inhibition efficiency at low concentrations, with its adsorption on steel surfaces following Langmuir's isotherm. This suggests the triazolylmethanol derivatives' potential application in protecting metals from acidic corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Organic Synthesis Precursors
Li and Sha (2008) presented a method for synthesizing amino acid methyl ester hydrochlorides, demonstrating the versatility of triazolylmethanol derivatives in organic synthesis. Their method, compatible with both natural and synthetic amino acids, yielded good to excellent results, highlighting the role of triazolylmethanol derivatives as precursors in the synthesis of biologically active compounds (Li & Sha, 2008).
Safety and Hazards
Properties
IUPAC Name |
[3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c1-3(6)5-7-4(2-10)8-9-5;/h3,10H,2,6H2,1H3,(H,7,8,9);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPCLUBIVAHFBA-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NNC(=N1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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